(S)-2-amino-6-((tert-butoxycarbonyl)amino)hexanoate d'allyle chlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

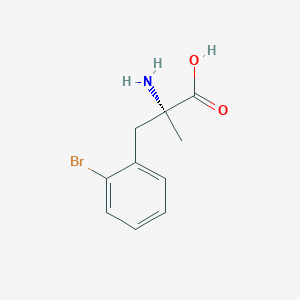

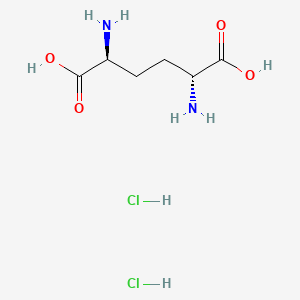

The compound is a derivative of lysine, an essential amino acid . It has a complex structure with multiple functional groups, including an amino group and a carbonyl group .

Molecular Structure Analysis

The InChI code for a similar compound, (S)-ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride, is1S/C13H26N2O4.ClH/c1-5-18-11(16)10(14)8-6-7-9-15-12(17)19-13(2,3)4;/h10H,5-9,14H2,1-4H3,(H,15,17);1H/t10-;/m0./s1 . Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is approximately 310.82 .Mécanisme D'action

Target of Action

It is known that this compound is a derivative of the amino acid lysine . Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Mode of Action

Lysine, being an essential amino acid, plays a crucial role in protein synthesis, hormone production, and the absorption of calcium .

Biochemical Pathways

Lysine is involved in several important pathways, including protein synthesis, the production of hormones and enzymes, and the absorption of calcium .

Pharmacokinetics

It is metabolized in the liver and excreted in the urine .

Result of Action

Lysine is known to play a crucial role in protein synthesis, hormone production, and the absorption of calcium .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action and stability of amino acids and their derivatives .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using (S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride in lab experiments include its ability to inhibit the growth of cancer cells and its potential as a building block for the synthesis of various peptides and peptidomimetics. However, the limitations of using this molecule in lab experiments include its low solubility in water and the need for specialized equipment for its synthesis.

Orientations Futures

There are several future directions for the study of (S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride. One of the directions is to further investigate its mechanism of action and its potential as a cancer therapeutic agent. Another direction is to explore its potential as a building block for the synthesis of novel peptides and peptidomimetics. Additionally, studies can be conducted to determine the long-term effects of this molecule on human health.

Méthodes De Synthèse

(S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride can be synthesized using various methods. One of the commonly used methods involves the condensation of L-lysine with tert-butoxycarbonyl chloride to form (S)-tert-butoxycarbonyl-L-lysine. This intermediate is then reacted with allyl bromide to obtain (S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate. Finally, the compound is treated with hydrochloric acid to obtain (S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride.

Applications De Recherche Scientifique

Synthèse de dipeptides

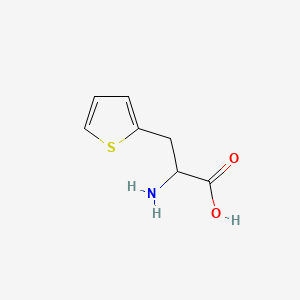

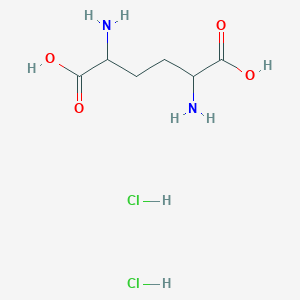

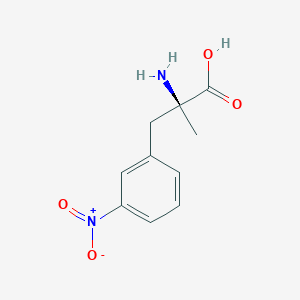

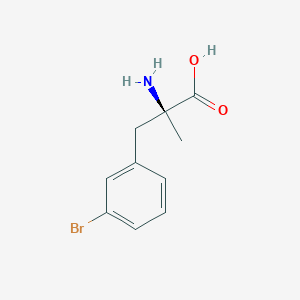

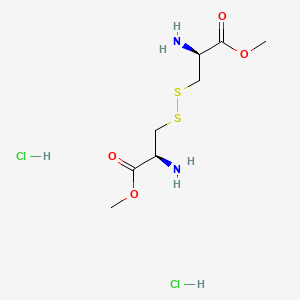

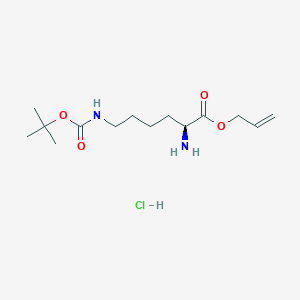

Ce composé peut être utilisé dans la synthèse de dipeptides {svg_1}. Le groupe tert-butoxycarbonyl (Boc) est un groupe protecteur utilisé dans la synthèse peptidique. Il empêche les réactions secondaires indésirables de se produire pendant le processus de synthèse. Ce composé, étant un acide aminé protégé par Boc, peut être utilisé comme matériau de départ dans la synthèse de dipeptides {svg_2}.

Développement de nouveaux liquides ioniques à température ambiante

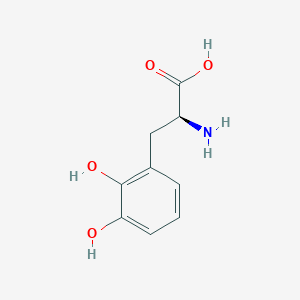

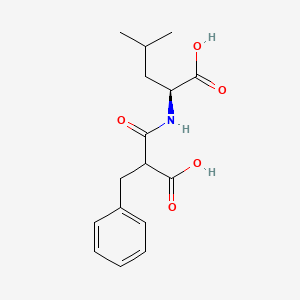

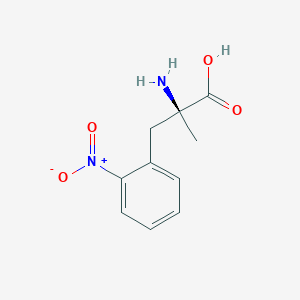

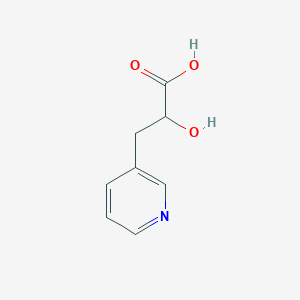

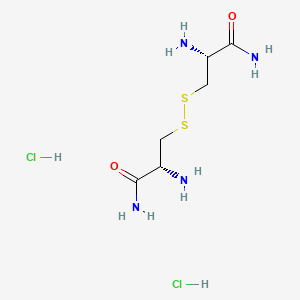

Le composé peut être utilisé dans le développement de nouveaux liquides ioniques à température ambiante {svg_3}. Ces liquides ioniques ont des applications potentielles dans divers domaines, y compris la chimie verte, en raison de leurs propriétés uniques telles que la faible volatilité et la haute stabilité thermique {svg_4}.

Synthèse organique

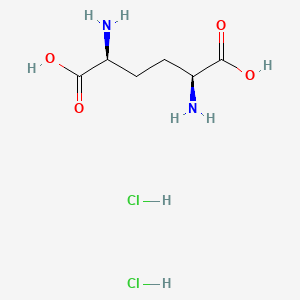

Le composé peut être utilisé comme un réactif et un milieu réactionnel efficace dans la synthèse organique lorsque sa chaîne latérale réactive et son N-terminus sont protégés chimiquement {svg_5}.

Chimie peptidique

En chimie peptidique, le composé peut être utilisé comme un bloc de construction pour la synthèse de peptides plus complexes {svg_6}. Le groupe Boc peut être éliminé en conditions acides après que la synthèse peptidique est terminée, révélant l'acide aminé original.

Safety and Hazards

Propriétés

IUPAC Name |

prop-2-enyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4.ClH/c1-5-10-19-12(17)11(15)8-6-7-9-16-13(18)20-14(2,3)4;/h5,11H,1,6-10,15H2,2-4H3,(H,16,18);1H/t11-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQZETUXDJXJQM-MERQFXBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)OCC=C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OCC=C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

218938-64-8 |

Source

|

| Record name | L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-, 2-propen-1-yl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218938-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.